1-[(2-Chloro-1,3-thiazol-5-yl)methyl]-2-methylpiperidine
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Overview
Description
1-[(2-Chloro-1,3-thiazol-5-yl)methyl]-2-methylpiperidine is a chemical compound that features a thiazole ring, a piperidine ring, and a chloromethyl group. Thiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives have been known to interact with various biological targets to exert their effects . For instance, some thiazole derivatives bind to DNA and interact with topoisomerase II, resulting in DNA double-strand cracks, a G2 stop, and ultimately, cell death .
Biochemical Pathways
Thiazole derivatives have been associated with a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
The compound’s physical properties such as molecular weight (20468000) and LogP (192180) suggest that it may have good bioavailability .
Result of Action
Thiazole derivatives have been associated with a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Biochemical Analysis
Biochemical Properties
Thiazoles, such as 1-[(2-Chloro-1,3-thiazol-5-yl)methyl]-2-methylpiperidine, have been found to exhibit diverse biological activities . They can act as antioxidants, analgesics, anti-inflammatory agents, antimicrobials, antifungals, antivirals, diuretics, anticonvulsants, neuroprotective agents, and antitumor or cytotoxic drug molecules
Cellular Effects
Thiazole derivatives have been shown to have a wide range of effects on cell function . These can include impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Thiazole derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2-Chloro-1,3-thiazol-5-yl)methyl]-2-methylpiperidine typically involves the reaction of 2-chloro-1,3-thiazole with 2-methylpiperidine in the presence of a suitable base and solvent. Common solvents used in such reactions include acetonitrile, dimethylformamide, and methylene chloride . The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability .
Chemical Reactions Analysis
Types of Reactions
1-[(2-Chloro-1,3-thiazol-5-yl)methyl]-2-methylpiperidine can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction: The thiazole ring can participate in oxidation and reduction reactions, leading to the formation of different oxidation states.
Cyclization Reactions: The compound can undergo cyclization reactions to form fused ring systems, which may exhibit unique biological activities.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Amines, thiols, and alcohols for substitution reactions.
Oxidizing Agents: Hydrogen peroxide, potassium permanganate for oxidation reactions.
Reducing Agents: Sodium borohydride, lithium aluminum hydride for reduction reactions.
Major Products Formed
The major products formed from these reactions include various substituted thiazole derivatives, oxidized thiazole compounds, and cyclized products with potential biological activities .
Scientific Research Applications
1-[(2-Chloro-1,3-thiazol-5-yl)methyl]-2-methylpiperidine has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an antimicrobial, antifungal, and anticancer agent.
Agrochemicals: It is used in the development of pesticides and herbicides due to its biological activity against various pests.
Materials Science: The compound is explored for its use in the synthesis of advanced materials, such as liquid crystals and sensors.
Comparison with Similar Compounds
Similar Compounds
- 2-[(2-Chloro-1,3-thiazol-5-yl)methyl]-1-methylpiperidine
- 1-[(2-Chloro-1,3-thiazol-5-yl)methyl]-3-methylpiperidine
- 1-[(2-Chloro-1,3-thiazol-5-yl)methyl]-4-methylpiperidine
Uniqueness
1-[(2-Chloro-1,3-thiazol-5-yl)methyl]-2-methylpiperidine is unique due to its specific substitution pattern, which may confer distinct biological activities compared to other thiazole derivatives . The presence of the 2-methylpiperidine ring may enhance its binding affinity to certain molecular targets, making it a valuable compound for drug discovery and development .
Properties
IUPAC Name |
2-chloro-5-[(2-methylpiperidin-1-yl)methyl]-1,3-thiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15ClN2S/c1-8-4-2-3-5-13(8)7-9-6-12-10(11)14-9/h6,8H,2-5,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKJNYRKLVMOGTN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1CC2=CN=C(S2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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